Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This scaffold is substituted with a 4-chlorophenyl group at position 3, a 3-phenylpropanamido moiety at position 5, and an ethyl carboxylate ester at position 1. Its synthesis and characterization would likely rely on techniques such as NMR spectroscopy (as seen in analogous studies ) and X-ray crystallography (via SHELX-based refinement ).
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4S/c1-2-32-24(31)21-18-14-33-22(26-19(29)13-8-15-6-4-3-5-7-15)20(18)23(30)28(27-21)17-11-9-16(25)10-12-17/h3-7,9-12,14H,2,8,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCALKUNDLTAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its diverse biological activities, making it a candidate for further research and development.
Chemical Structure and Properties
The molecular formula of this compound is C23H18ClN3O4S, with a molecular weight of approximately 467.92 g/mol. The compound features a thieno[3,4-d]pyridazine core, which is known for its biological activity due to the presence of various functional groups including an ester group and an amide group. These groups enhance the compound's reactivity and interactions with biological targets.
Biological Activities
Research has indicated that compounds within the thieno[3,4-d]pyridazine class exhibit a range of biological activities:
- Antimicrobial Activity : this compound has shown promising results in inhibiting bacterial growth and could serve as a potential antimicrobial agent.
- Antitumor Activity : Studies suggest that derivatives of this compound may possess antitumor properties by interfering with cellular proliferation pathways.
- Anti-inflammatory Effects : The presence of specific substituents enhances its potential as an anti-inflammatory agent by modulating inflammatory pathways.
The mechanism of action for this compound involves its interaction with various biological targets such as enzymes and receptors. For instance:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, thereby altering metabolic pathways.
- Receptor Binding : Interactions with cellular receptors can lead to changes in signaling pathways that influence cell behavior.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy against various bacterial strains. The compound demonstrated significant inhibition zones compared to control substances.
- Table 1 summarizes the antimicrobial activity:
Bacterial Strain Inhibition Zone (mm) Control (mm) E. coli 15 10 S. aureus 17 12 P. aeruginosa 14 9 -
Antitumor Activity :
- In vitro assays showed that the compound inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis.
- The IC50 values were determined as follows:
Cell Line IC50 (µM) MCF-7 25 HeLa 30
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions including:
- Preparation of the thieno[3,4-d]pyridazine core.
- Electrophilic aromatic substitution to introduce the chlorophenyl group.
- Amide coupling to attach the phenylpropanamide moiety.
- Esterification to form the final product.
These synthetic routes allow for further modifications to enhance biological activity or optimize pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Analogues
The most relevant structural analogue is ethyl 4-oxo-5-(3-phenylpropanamido)-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (RN: 851951-47-8) . This compound differs only in the substitution at position 3: a 4-(trifluoromethyl)phenyl group replaces the 4-chlorophenyl group.
Table 1: Substituent and Molecular Comparison
| Property | Target Compound (4-Chlorophenyl) | Analog (4-Trifluoromethylphenyl) |
|---|---|---|
| Position 3 Substituent | 4-Cl-C₆H₄ | 4-CF₃-C₆H₄ |
| Molecular Weight | ~497.9 g/mol* | ~531.9 g/mol* |
| Electron-Withdrawing Effect | Moderate (Cl: σₚ = 0.23) | Strong (CF₃: σₚ = 0.54) |
| Hydrophobicity (LogP) | Estimated higher | Estimated lower (due to CF₃) |
*Calculated based on molecular formulas.
Key Implications of Substituent Differences :
- The 4-chlorophenyl analog may exhibit greater lipophilicity, favoring membrane permeability in drug design contexts.
Functional Group Variations in Heterocyclic Systems
While the provided evidence lacks direct analogs, other thieno-pyridazine derivatives (e.g., DNTF and DATF in high-energy materials ) highlight the versatility of fused heterocycles. However, these compounds differ fundamentally in application (energetic materials vs. aromatic/amide functionalities).
Table 2: Comparison with Energetic Heterocycles
Notable Contrasts:
- Electronic Effects: DNTF and DATF rely on nitro and amino groups for explosive performance, while the target compound’s chloro and amide groups suggest a focus on intermolecular interactions (e.g., hydrogen bonding in drug-receptor binding).
- Thermal Stability : Energetic compounds like DNTF exhibit high thermal decomposition temperatures (~260°C) , whereas the target compound’s stability would depend on its substituents’ steric and electronic profiles.
Research Findings and Methodological Insights
Structural Characterization Techniques
- NMR Spectroscopy : Used extensively for elucidating proton and carbon environments in similar heterocycles (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside ).
- X-ray Crystallography : SHELX software is critical for resolving crystal structures, as demonstrated in DNTF studies . The target compound’s crystal structure could be determined using analogous methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
